molecular formula C18H17N3O4 B2662860 2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 897616-39-6

2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2662860
CAS No.: 897616-39-6
M. Wt: 339.351
InChI Key: NXKGFZYGCAEBLC-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS 897616-39-6) is a chemical compound with the molecular formula C₁₈H₁₇N₃O₄ and a molecular weight of 339.35 g/mol . It features a pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant therapeutic potential . This core structure provides a rigid, planar geometry that facilitates interactions with various biological targets. The specific substitution pattern on this molecule—a 2,3-dimethoxybenzamide group at the 3-position of the pyridopyrimidine ring—is strategically designed to modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, which are critical for binding affinity and selectivity in biological assays. Compounds based on the pyridopyrimidine scaffold are extensively investigated in drug discovery for their ability to interact with key enzymatic targets . These targets often include various kinases, such as tyrosine-protein kinases and cyclin-dependent kinases, as well as dihydrofolate reductase (DHFR) . Kinase inhibitors play a crucial role in cellular signaling pathways and are explored for the treatment of various diseases, including cancer . DHFR inhibitors affect DNA synthesis and are studied for applications in autoimmune diseases and other conditions . The presence of the dimethoxybenzamide moiety in this particular compound suggests potential for enhanced binding interactions with such targets. This product is intended for research and development purposes only in fields such as medicinal chemistry, hit-to-lead optimization, and biological screening. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers can leverage this compound to explore new structure-activity relationships (SAR) and develop novel therapeutic agents.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-15(18(23)21-10-5-4-9-14(21)19-11)20-17(22)12-7-6-8-13(24-2)16(12)25-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKGFZYGCAEBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidinyl Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Methoxylation: The methoxy groups can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidinyl moiety, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, reduced, or further substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving pyrido[1,2-a]pyrimidinyl derivatives.

    Medicine: Due

Biological Activity

2,3-Dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines methoxy groups and a pyrido[1,2-a]pyrimidine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H22N4O4\text{C}_{24}\text{H}_{22}\text{N}_4\text{O}_4

The biological activity of 2,3-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. However, detailed studies on the exact molecular mechanisms remain limited.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, related pyrido[1,2-a]pyrimidine derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they can effectively inhibit microbial growth in vitro .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
Compound A5E. coli
Compound B10S. aureus
Compound C15M. tuberculosis

Cytotoxicity Studies

Preliminary cytotoxicity assessments have been conducted on derivatives of pyrido[1,2-a]pyrimidines. These studies generally indicate low toxicity levels at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Assessment

Compound NameHemolytic Concentration (MHC) (µmol/L)
Compound A>200
Compound B>200
Compound C>200

Case Studies

Several case studies have explored the biological activity of similar compounds in clinical and preclinical settings:

  • Case Study on Antibacterial Activity : A study evaluated a series of pyrido[1,2-a]pyrimidine derivatives for their antibacterial properties against common pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains of bacteria.
  • Case Study on Anticancer Potential : Another investigation focused on the potential anticancer effects of benzamide derivatives containing the pyrido moiety. The study revealed promising results in inhibiting tumor cell proliferation in vitro.

Comparison with Similar Compounds

Structural Analogs in the Pyrido[1,2-a]pyrimidin-4-one Family

Several derivatives sharing the pyrido[1,2-a]pyrimidin-4-one scaffold but differing in substituents have been documented:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reference
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide 946381-32-4 C₂₀H₂₁N₃O₃ 351.40 Butoxy group at benzamide para position
2,3-Dimethoxy-N-(4-methylphenyl)benzamide (UYALEN) Not provided C₁₆H₁₆N₂O₃ 284.31 2,3-Dimethoxy benzamide; p-tolyl group
N′-{(E)-[2-(4-Methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide 325478-98-6 C₂₂H₂₄N₆O₂ 428.47 4-Methylpiperidinyl and hydrazide groups

Key Observations :

  • Substituent Effects : The butoxy-substituted analog (CAS 946381-32-4) exhibits higher molecular weight and lipophilicity compared to the 2,3-dimethoxy derivative, which may influence solubility and membrane permeability .
  • Benzamide Conformation: The 2,3-dimethoxy substitution in UYALEN (a non-pyrido analog) induces planar benzamide geometry, as confirmed by crystallography, suggesting similar electronic effects in the target compound .

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